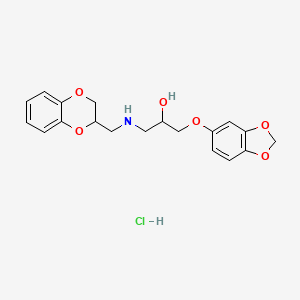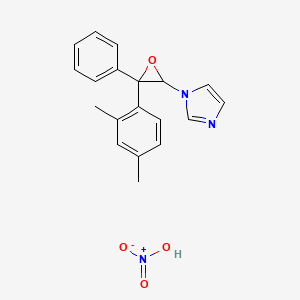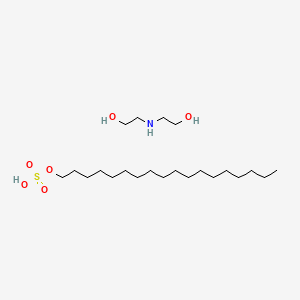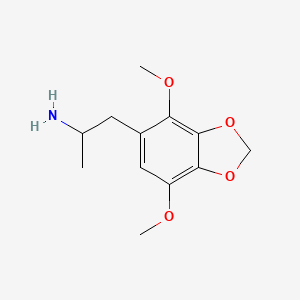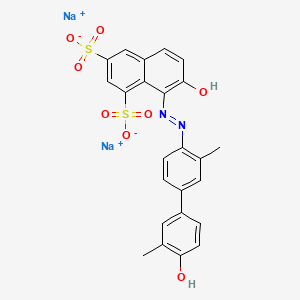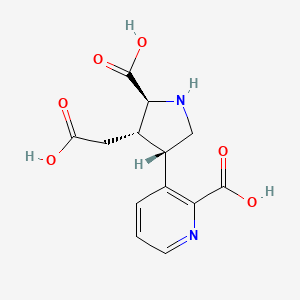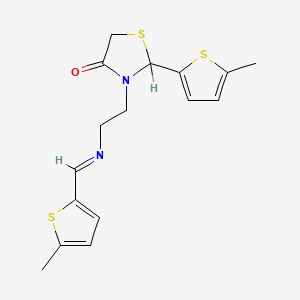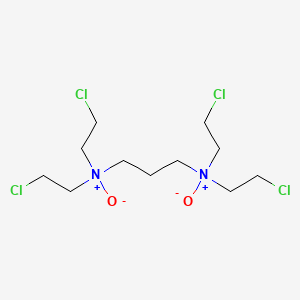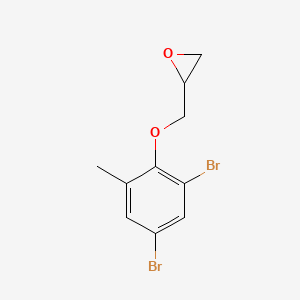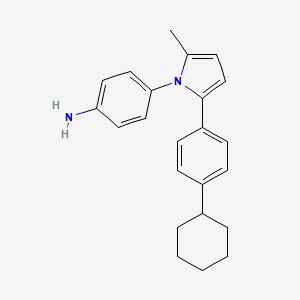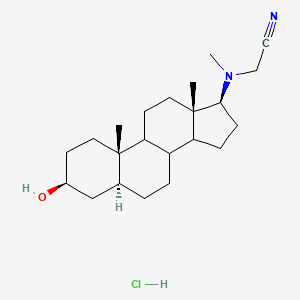
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is a synthetic steroidal compound It belongs to the class of androstane derivatives, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.
Amination: The 17-beta position is functionalized with an N-methyl-N-cyanomethylamino group. This step often involves the use of cyanomethylamine and methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-beta position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The amino group at the 17-beta position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted androstane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is used as a precursor for synthesizing other complex steroidal compounds. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of steroidal compounds in cell signaling, gene expression, and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have roles in hormone replacement therapy, anti-inflammatory treatments, and as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a research tool in the development of new materials.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The compound may also interact with enzymes involved in steroid metabolism, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Dihydrotestosterone (DHT): Another potent androgen with a similar androstane backbone.
Nandrolone: A synthetic anabolic steroid with structural similarities.
Uniqueness
3-beta-Hydroxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike natural steroids, its synthetic modifications allow for targeted interactions and applications in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
126054-50-0 |
|---|---|
Molecular Formula |
C22H37ClN2O |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
2-[[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-methylamino]acetonitrile;hydrochloride |
InChI |
InChI=1S/C22H36N2O.ClH/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21;/h15-20,25H,4-11,13-14H2,1-3H3;1H/t15-,16-,17?,18?,19?,20-,21-,22-;/m0./s1 |
InChI Key |
GOQRUJWYFNLWRO-GDKKJDFHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)O.Cl |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


